

Enantioselective Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetic acid

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This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **2-(tetrahydrofuran-2-yl)acetic acid**, a valuable chiral building block in medicinal chemistry and drug development. The methods outlined below focus on two robust and widely applicable strategies: Enzymatic Kinetic Resolution and Chiral Pool Synthesis.

Introduction

Chiral **2-(tetrahydrofuran-2-yl)acetic acid** and its derivatives are important structural motifs found in various biologically active molecules. The stereochemistry at the C2 position of the tetrahydrofuran ring is often crucial for their pharmacological activity. Consequently, the development of efficient and selective methods for the synthesis of enantiomerically pure forms of this acid is of significant interest. This document details two effective approaches to obtain either the (R)- or (S)-enantiomer of **2-(tetrahydrofuran-2-yl)acetic acid**.

Synthetic Strategies Overview

Two primary pathways for the enantioselective synthesis of the target molecule are presented:

- Enzymatic Kinetic Resolution (EKR): This method involves the synthesis of a racemic mixture of an ester of **2-(tetrahydrofuran-2-yl)acetic acid**, followed by the selective

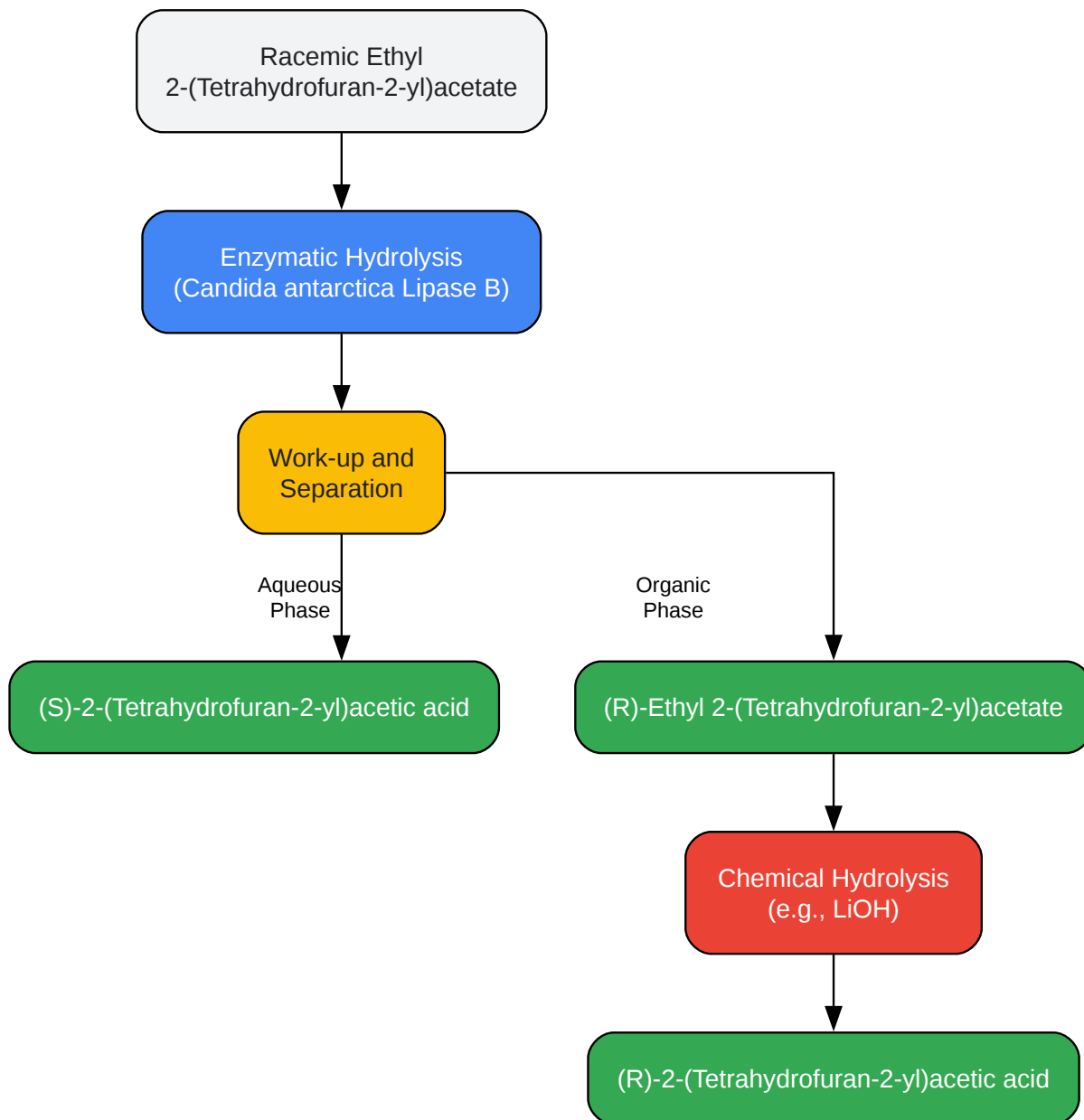
hydrolysis of one enantiomer by a lipase. This results in the separation of one enantiomer as the carboxylic acid and the other as the unreacted ester.

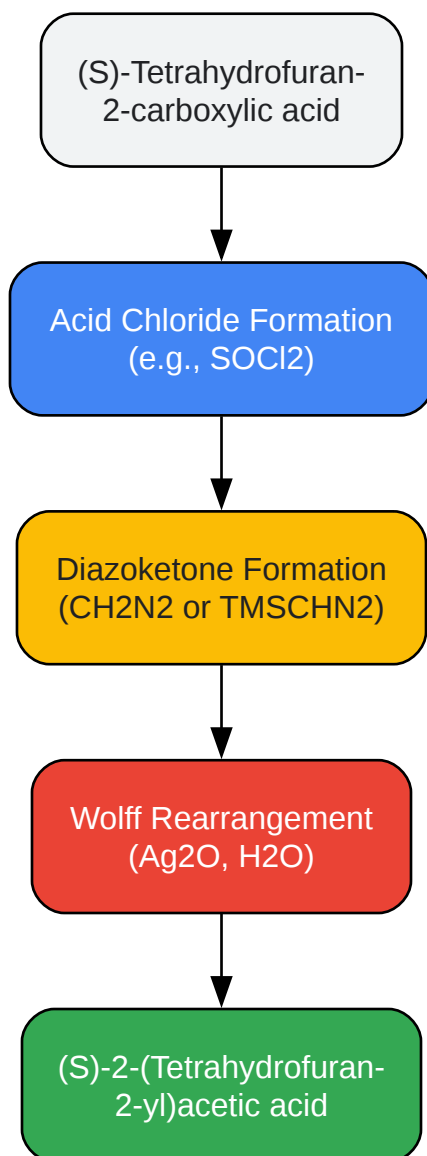
- **Chiral Pool Synthesis:** This approach utilizes a commercially available, enantiomerically pure precursor, tetrahydrofuran-2-carboxylic acid. A one-carbon homologation, specifically the Arndt-Eistert reaction, is then employed to extend the carbon chain and furnish the desired **2-(tetrahydrofuran-2-yl)acetic acid** with retention of stereochemistry.

Method 1: Enzymatic Kinetic Resolution of (±)-Ethyl 2-(Tetrahydrofuran-2-yl)acetate

This method relies on the enantioselective hydrolysis of a racemic ester catalyzed by a lipase. *Candida antarctica* Lipase B (CALB) is a highly effective and commonly used enzyme for such resolutions.^{[1][2][3]} The process yields one enantiomer of the acid and the opposite enantiomer of the starting ester, both with high enantiomeric excess.

Experimental Workflow





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